N-Formyl-L-tyrosine
Description
N-Formyl-L-tyrosine is a modified amino acid derived from L-tyrosine through the substitution of a hydrogen atom on the amino group with a formyl moiety (-CHO). Its molecular formula is C₁₀H₁₁NO₄ (molecular weight: 209.20 g/mol), and it is identified by CAS number 13200-86-7 . Historically recognized as a synthetic compound, it was later isolated from the plant endophytic fungus Trichoderma gamsii, marking its first natural occurrence . The compound exhibits unique stereochemical properties, as demonstrated by optical rotation values ([α]²²_D = +200.7 in methanol) and NMR spectral data .
This compound plays a critical role in biosynthetic pathways. For instance, it serves as a precursor in the enzymatic production of tyrosinol derivatives like bursatellin analogs, mediated by nonribosomal peptide synthetases (NRPS) and reductases . Additionally, it is a substrate for the cytochrome P450 enzyme CYP56 (this compound oxidase), which is evolutionarily conserved in budding yeasts .
Properties
IUPAC Name |
(2S)-2-formamido-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-6-11-9(10(14)15)5-7-1-3-8(13)4-2-7/h1-4,6,9,13H,5H2,(H,11,12)(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUWPHMRHBMAFE-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315501 | |
| Record name | N-Formyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13200-86-7 | |
| Record name | N-Formyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13200-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Formyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formyl Chloride Acylation
The direct use of formyl chloride for amino group protection represents a classical approach. In this method, L-tyrosine reacts with formyl chloride in an alkaline aqueous medium, typically at 0–5°C, to prevent side reactions. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of formyl chloride. However, formyl chloride’s instability necessitates in situ generation, often complicating large-scale production.
Reaction Conditions :
Mixed Anhydride Technique
To circumvent formyl chloride’s instability, mixed anhydrides formed from formic acid and acetic anhydride offer a stable alternative. This method involves activating formic acid with acetic anhydride, generating an acylating species that reacts with L-tyrosine’s amine group. The process is conducted in tetrahydrofuran (THF) at -10°C to minimize racemization.
Optimized Parameters :
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Molar Ratio : L-tyrosine : formic acid : acetic anhydride = 1 : 1.2 : 1.5
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Reaction Time : 2 hours
Formamide-Mediated N-Formylation
Patent-Based Synthesis (US4789757A)
The US4789757A patent outlines a streamlined method using formamide as both solvent and formylating agent. L-tyrosine reacts with excess formamide at 80–100°C for 4–6 hours, achieving near-quantitative conversion. The formyl group is introduced without requiring protective groups for the carboxylic acid moiety, simplifying purification.
Stepwise Procedure :
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Reaction : L-tyrosine (1 eq) is suspended in formamide (5 eq) and heated to 90°C with stirring.
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Quenching : The mixture is cooled and poured into ice-cwater, inducing precipitation.
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Purification : Recrystallization from ethanol/water (1:3 v/v) yields N-formyl-L-tyrosine with 92% purity.
Advantages :
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Eliminates hazardous reagents (e.g., chloral).
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Scalable to industrial production with minimal waste.
Solvent and Temperature Optimization
Varying the solvent system impacts reaction efficiency. Ethyl acetate and butyl acetate mixtures reduce side-product formation, while temperatures above 80°C accelerate formamide decomposition, enhancing formylation rates.
Comparative Data :
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Formamide | 90 | 88 | 92 |
| Ethyl acetate | 70 | 78 | 89 |
| Water/acetone | 25 | 65 | 85 |
Enzymatic and Biocatalytic Approaches
Lipase-Catalyzed Formylation
Recent advances employ immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze formyl transfer from ethyl formate to L-tyrosine. This green chemistry approach operates in aqueous buffers at pH 7.5, achieving 82% yield with 99% enantiomeric excess.
Key Parameters :
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Enzyme Loading : 10% w/w of substrate
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Time : 24 hours
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Cost : ~15% higher than chemical methods due to enzyme expenses.
Comparative Analysis of Synthesis Methods
Yield and Purity Metrics
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Formyl chloride | 65 | 95 | Moderate | High (toxic byproducts) |
| Formamide-mediated | 88 | 92 | High | Low |
| Enzymatic | 82 | 99 | Low | Minimal |
Industrial Viability
Formamide-mediated synthesis is favored for large-scale production due to its cost-effectiveness (∼$12/kg vs. $45/kg for enzymatic methods) and compatibility with existing infrastructure.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions: N-Formyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the formyl group to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products:
Oxidation: Produces quinones.
Reduction: Yields hydroxymethyl derivatives.
Substitution: Results in various substituted tyrosine derivatives.
Scientific Research Applications
Molecular Biology Applications
Site-Specific Labeling
N-Formyl-L-tyrosine has been utilized in the site-specific labeling of proteins, particularly in studies involving tubulin. Tubulin tyrosine ligase (TTL) can incorporate this compound into the carboxy terminus of α-tubulin. This modification allows for the attachment of various probes, enabling researchers to study protein dynamics and interactions in live cells. The specificity of this reaction facilitates the covalent labeling of proteins without interfering with their native functions .
Fluorescent Probes for Live Cell Imaging
Research has shown that this compound can be used to enhance live cell imaging techniques. When cells are grown in media supplemented with this compound, they exhibit increased fluorescence when treated with hydrazine-based probes. This property makes it a valuable tool for visualizing cellular processes and studying protein localization in real-time .
Neuro-Cognitive Effects
Cognitive Performance Enhancement
Studies have indicated that tyrosine and its derivatives, including this compound, may influence cognitive performance by modulating catecholamine levels in the brain. Tyrosine is known to be a precursor to dopamine, norepinephrine, and epinephrine, which are critical for cognitive functions such as memory and attention. Research involving older adults has demonstrated that tyrosine administration can improve cognitive control tasks under stress, although the effects can vary depending on age and individual differences .
Age-Dependent Effects
In a study examining the effects of tyrosine on cognitive performance in older adults, it was found that while tyrosine could enhance certain cognitive functions, it also had detrimental effects on proactive response inhibition as age increased. This highlights the complex role that this compound may play in neurochemistry and cognitive aging .
Peptide Synthesis
Conformational Studies
this compound is also significant in peptide synthesis and conformational studies. Research has explored its role in the conformational landscape of peptides containing tyrosine residues. By employing genetic algorithms and computational methods, scientists have investigated how modifications like N-formylation affect peptide stability and folding patterns .
Mechanism of Action
N-Formyl-L-tyrosine exerts its effects primarily through interactions with formyl peptide receptors, which are G protein-coupled receptors. These receptors play a crucial role in regulating inflammation and immune responses. Upon binding to these receptors, this compound can modulate intracellular signaling pathways, leading to various biological effects, including the resolution of inflammation and regulation of immune cell activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Modifications and Key Features
The following table summarizes the molecular properties, sources, and applications of N-formyl-L-tyrosine and its analogs:
This compound Methyl Ester
- Structure : Methyl ester derivative of this compound.
- Role in Biosynthesis : Isolated from Trichoderma gamsii, this compound shares a biosynthetic origin with trichoderamides A and B, both derived from a polyketide synthase (PKS)-NRPS hybrid pathway .
- Stereochemical Significance : The stereochemistry at C-8 (R-configuration) aligns with L-tyrosine, while C-13 varies (R/S configurations in trichoderamides) .
N-Acetyl-L-Tyrosine
- Structural Difference : Substitution of the formyl group with an acetyl group (-COCH₃).
- Synthesis : Produced via the Schotten-Baumann reaction to avoid racemization during acetylation .
- Applications : Used in peptide synthesis and as a reference standard in pharmacopeial analyses .
N-Acetyl-M-fluoro-L-Tyrosine
- Unique Feature : Fluorine substitution at the meta position of the aromatic ring.
- Utility : Fluorination enhances metabolic stability, making it valuable in PET imaging and enzyme inhibition studies .
N-Lactoyl-Tyrosine
- Structure : Lactoyl group (-COCH₂CHOH) conjugated to tyrosine.
- Research Status: Limited data on its biological activity, though it is hypothesized to modulate protein-ligand interactions .
Biological Activity
N-Formyl-L-tyrosine is a derivative of the amino acid tyrosine, characterized by the presence of a formyl group attached to its nitrogen. This modification significantly influences its biological activity and potential applications in various fields, including biochemistry, pharmacology, and medicine. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound can be synthesized through various chemical reactions, including the Reimer-Tiemann reaction, which involves the introduction of a formyl group into tyrosine. The chemical structure of this compound can be represented as follows:
This compound exhibits unique properties due to the formyl group, which enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the formyl group allows for hydrogen bonding and other non-covalent interactions, influencing enzyme-substrate dynamics. Notably, this compound has been studied for its role in:
- Enzyme inhibition : It has been shown to inhibit tubulin tyrosine ligase (TTL), affecting microtubule dynamics in cellular processes .
- Labeling in biochemical assays : Its reactive nature makes it suitable for use as a chemical label in live cell imaging studies .
1. Enzyme Interactions
Research indicates that this compound can serve as a substrate for TTL, similar to other aromatic amino acid derivatives. Studies have demonstrated that it inhibits TTL at low concentrations, suggesting its potential as a tool for studying microtubule dynamics .
2. Pharmacological Potential
This compound has been evaluated for its pharmacological properties, particularly in relation to neurotransmitter synthesis. It may enhance noradrenaline levels in certain clinical conditions such as anorexia nervosa, where tyrosine supplementation has shown promise . The pharmacokinetics of tyrosine loading in adolescents with anorexia nervosa indicated that N-formyl derivatives could facilitate changes in neurotransmitter synthesis without significant side effects .
3. Antioxidant Properties
Preliminary studies suggest that this compound exhibits antioxidant activity. Its structure allows it to participate in electron transfer processes, potentially mitigating oxidative stress within biological systems.
Case Study 1: Tubulin Labeling
In a study exploring the incorporation of unnatural amino acids into proteins, N-formyltyrosine was successfully used to label α-tubulin in cultured cells. The modified tubulin exhibited fluorescence upon reaction with specific probes, demonstrating the compound's utility in visualizing protein interactions in live cells .
Case Study 2: Tyrosine Loading in Anorexia Nervosa
A clinical study investigated the effects of oral L-tyrosine supplementation (including N-formyl derivatives) on adolescents with anorexia nervosa. Results showed significant increases in blood tyrosine levels post-supplementation, indicating potential therapeutic benefits for mood regulation and cognitive function during recovery .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| L-Tyrosine | Standard aromatic amino acid | Precursor for neurotransmitters |
| N-Acetyl-L-Tyrosine | Acetylated form of tyrosine | Primarily used in neuroprotective applications |
| 3-Diiodo-L-Tyrosine | Iodinated derivative | Investigated for radiopharmaceutical applications |
| This compound | Formyl group enhances reactivity | Potential inhibitor of TTL; useful for labeling |
Q & A
Q. What are the standard methods for synthesizing N-Formyl-L-tyrosine, and how can purity be validated?
this compound is typically synthesized via formylation of L-tyrosine using formic acid or acetic-formic anhydride under controlled conditions. To ensure purity, researchers should employ reverse-phase HPLC with UV detection (λ = 280 nm) and confirm structural integrity using H NMR (aromatic protons at δ 7.1–7.3 ppm, formyl proton at δ 8.1 ppm) and FT-IR (C=O stretch at ~1680 cm). Mass spectrometry (ESI-MS) can further validate molecular weight (MW = 223.21 g/mol). Replication of synthesis protocols from peer-reviewed literature is critical to minimize variability .
Q. How can researchers optimize microbial conversion of this compound to L-dopa derivatives?
Microbial strains like Aspergillus ochraceus and Gliocladium deliquescens are effective for bioconversion. Key parameters include:
- Substrate concentration : 10–20 mM to avoid toxicity.
- Incubation time : 48–72 hours at 28°C.
- Cofactors : Addition of L-ascorbic acid (1–2 mM) reduces oxidative degradation of L-dopa, improving yields. Post-reaction, isolate products via acid precipitation and purify using ion-exchange chromatography. Validate conversion rates via TLC (Rf = 0.3–0.4 in butanol:acetic acid:water, 4:1:1) and HPLC .
Q. What analytical techniques are essential for characterizing this compound derivatives?
- NMR spectroscopy : Confirm formylation and aromatic substitution patterns.
- FT-IR : Identify functional groups (e.g., formyl C=O, phenolic -OH).
- Mass spectrometry : Determine exact mass and fragmentation patterns.
- X-ray crystallography (if crystalline): Resolve 3D structure for mechanistic studies. Cross-referencing data with databases like NIST Chemistry WebBook ensures accuracy .
Advanced Research Questions
Q. How can contradictory results in enzymatic reduction assays involving this compound be resolved?
Contradictions often arise from enzyme specificity or assay conditions. For example, the T-R domain of nonribosomal peptide synthetases (NRPS) reduces this compound thioesters to alcohols, but activity may vary with:
- Substrate analogs : Test structurally similar compounds to rule out off-target effects.
- Cofactor availability : Ensure NADPH/NADH levels are optimized.
- Enzyme purity : Use SDS-PAGE and activity assays to confirm protein integrity. Replicate experiments with independent biological replicates and validate findings using orthogonal methods (e.g., LC-MS for product identification) .
Q. What strategies mitigate low yields in solid-phase peptide synthesis (SPPS) using this compound?
Low yields may stem from:
- Incomplete deprotection : Use analytical HPLC to monitor Fmoc removal (trityl assay for resins).
- Side reactions : Add HOBt/DIPEA to suppress racemization during coupling.
- Solvent compatibility : Use DMF/DCM mixtures to enhance solubility of protected intermediates. Post-synthesis, cleave peptides with TFA:thioanisole:water (95:3:2) and characterize via MALDI-TOF MS .
Q. How do researchers address discrepancies in metabolic pathway studies involving this compound?
Discrepancies may arise from species-specific enzyme activity or undefined regulatory pathways. To address this:
- Gene knockout models : Use CRISPR/Cas9 to delete candidate genes (e.g., mcalACT) and assess pathway disruption.
- Isotopic labeling : Track C-labeled this compound in microbial cultures via NMR or LC-MS.
- Comparative genomics : Identify conserved domains in NRPS clusters across species to infer functional roles .
Methodological Guidance
Q. What protocols ensure reproducibility in this compound-based experiments?
- Document reaction conditions : Precisely report pH, temperature, and solvent ratios.
- Reference controls : Include unformylated L-tyrosine and solvent-only controls.
- Data transparency : Share raw spectra/chromatograms in supplementary materials. Adhere to NIH guidelines for experimental reporting to facilitate replication .
Q. How should researchers handle unexpected byproducts during this compound synthesis?
- Byproduct identification : Use high-resolution MS/MS and compare fragmentation patterns with databases.
- Mechanistic analysis : Probe reaction intermediates via quenched-flow NMR or stopped-flow spectroscopy.
- Process optimization : Adjust formylation time/temperature to minimize side reactions. Document all anomalies and propose mechanistic hypotheses in discussions .
Data Analysis & Reporting
Q. What statistical approaches are appropriate for dose-response studies with this compound?
Use nonlinear regression (e.g., Hill equation) to model enzyme kinetics or microbial growth inhibition. Report IC/EC values with 95% confidence intervals. Validate models via ANOVA or bootstrapping .
Q. How to structure a manuscript detailing novel findings on this compound?
Follow IMRaD format:
- Introduction : Highlight gaps in formylated amino acid research.
- Methods : Cite Beilstein Journal guidelines for experimental rigor.
- Results : Use tables for kinetic data (e.g., , ) and figures for spectral/structural insights.
- Discussion : Contrast results with prior studies (e.g., Rosazza et al., 1974) and propose applications in peptide engineering .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
